1-(2-Chlorobenzyl)piperidin-4-amine
Overview
Description
1-(2-Chlorobenzyl)piperidin-4-amine is a chemical compound with the molecular formula C12H17ClN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Scientific Research Applications
1-(2-Chlorobenzyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Mechanism of Action
Target of Action
The primary target of 1-(2-Chlorobenzyl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of PKB, leading to phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
1-(2-Chlorobenzyl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound acts as an ATP-competitive inhibitor, selectively inhibiting protein kinase B over closely related kinases such as protein kinase A . This selective inhibition is achieved through the optimization of lipophilic substitution within the compound’s structure .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to inhibit the growth of human tumor xenografts in nude mice by modulating biomarkers of signaling through protein kinase B . This inhibition leads to reduced cell proliferation and increased apoptosis, highlighting its potential as an antitumor agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the pleckstrin homology domain of protein kinase B, preventing its activation by phosphorylation . This inhibition disrupts downstream signaling pathways, including those involving glycogen synthase kinase 3 beta, forkhead box protein O1, and mammalian target of rapamycin . As a result, the compound exerts its effects by promoting cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Despite this, it remains active in cellular assays, indicating its potential for short-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . High doses may lead to toxic or adverse effects, emphasizing the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships should be further explored to ensure safe and effective use .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to its rapid clearance . This metabolism likely involves the action of cytochrome P450 enzymes, which facilitate the compound’s breakdown and elimination . Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific tissues . Its rapid metabolism and clearance may limit its distribution and effectiveness in certain applications .
Subcellular Localization
This compound’s subcellular localization and activity are determined by its targeting signals and post-translational modifications. The compound is likely directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on protein kinase B . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine typically involves the reaction of 2-chlorobenzyl chloride with piperidin-4-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactions and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
1-(2-Chlorobenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and benzyl derivatives .
Comparison with Similar Compounds
1-(2-Chlorobenzyl)piperidin-4-amine can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)piperidin-4-amine
- 1-(3,4-Dichlorobenzyl)piperidin-4-amine
- 1-(4-Bromobenzyl)piperidin-4-amine
These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and pharmacological properties. For example, the fluorinated derivative may exhibit different binding affinities and selectivities compared to the chlorinated derivative .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15/h1-4,11H,5-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGOWXSFYONSNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505379 | |
Record name | 1-[(2-Chlorophenyl)methyl]piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92539-15-6 | |
Record name | 1-[(2-Chlorophenyl)methyl]-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92539-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chlorophenyl)methyl]piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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